molecular formula C15H11BrO2 B14199965 Methyl 9-bromo-9H-fluorene-2-carboxylate CAS No. 922499-56-7

Methyl 9-bromo-9H-fluorene-2-carboxylate

Katalognummer: B14199965
CAS-Nummer: 922499-56-7
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: OCVAEUWBSSXAFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 9-bromo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C15H11BrO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the 9th position and a carboxylate ester group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 9-bromo-9H-fluorene-2-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of fluorene to introduce the bromine atom at the 9th position, followed by esterification to form the carboxylate ester group at the 2nd position. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum chloride. The esterification step can be achieved using methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and esterification steps are optimized for efficiency, and the final product is purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 9-bromo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming methyl 9H-fluorene-2-carboxylate.

    Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted fluorene derivatives.

    Reduction: Formation of methyl 9H-fluorene-2-carboxylate.

    Oxidation: Formation of fluorenone derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 9-bromo-9H-fluorene-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 9-bromo-9H-fluorene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atom and the ester group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The aromatic fluorene core provides stability and rigidity to the molecule, making it suitable for use in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 9-bromo-9H-fluorene-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields .

Eigenschaften

CAS-Nummer

922499-56-7

Molekularformel

C15H11BrO2

Molekulargewicht

303.15 g/mol

IUPAC-Name

methyl 9-bromo-9H-fluorene-2-carboxylate

InChI

InChI=1S/C15H11BrO2/c1-18-15(17)9-6-7-11-10-4-2-3-5-12(10)14(16)13(11)8-9/h2-8,14H,1H3

InChI-Schlüssel

OCVAEUWBSSXAFF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.